molecular formula C15H19N3O2 B12921169 Uracil, 5-(dimethylamino)-6-ethyl-1-methyl-3-phenyl- CAS No. 53727-42-7

Uracil, 5-(dimethylamino)-6-ethyl-1-methyl-3-phenyl-

Cat. No.: B12921169
CAS No.: 53727-42-7
M. Wt: 273.33 g/mol
InChI Key: VWEDCFSFEZGSKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Uracil, 5-(dimethylamino)-6-ethyl-1-methyl-3-phenyl- is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is of interest due to its unique structural modifications, which include dimethylamino, ethyl, methyl, and phenyl groups. These modifications can significantly alter the chemical and biological properties of the base molecule, making it a subject of various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of uracil derivatives typically involves the modification of the uracil ring through various chemical reactions. . The reaction conditions often involve the use of strong bases or acids, high temperatures, and specific solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of such complex uracil derivatives may involve multi-step synthesis processes, often starting from simpler uracil compounds. The scalability of these methods depends on the efficiency of each step and the overall yield. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

Uracil, 5-(dimethylamino)-6-ethyl-1-methyl-3-phenyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various alkylating and arylating agents. The reaction conditions can vary widely but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while substitution reactions can introduce new alkyl or aryl groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Uracil, 5-(dimethylamino)-6-ethyl-1-methyl-3-phenyl- is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

53727-42-7

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

5-(dimethylamino)-6-ethyl-1-methyl-3-phenylpyrimidine-2,4-dione

InChI

InChI=1S/C15H19N3O2/c1-5-12-13(16(2)3)14(19)18(15(20)17(12)4)11-9-7-6-8-10-11/h6-10H,5H2,1-4H3

InChI Key

VWEDCFSFEZGSKM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)N(C(=O)N1C)C2=CC=CC=C2)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.